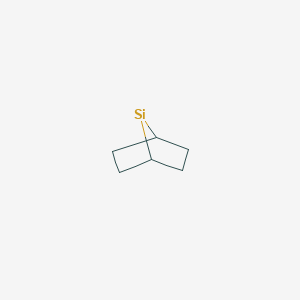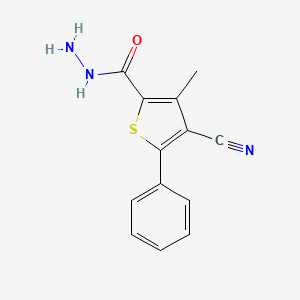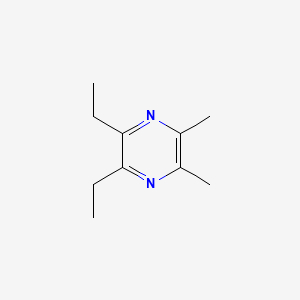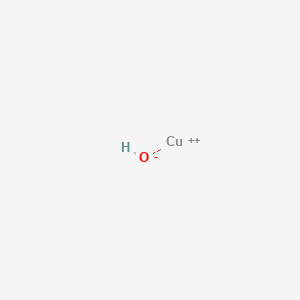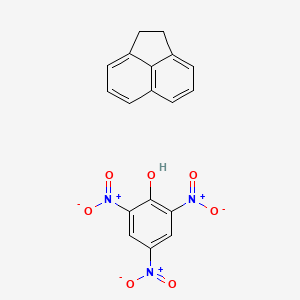
Acenaphthene, monopicrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acenaphthene, monopicrate is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) consisting of naphthalene with an ethylene bridge connecting positions 1 and 8. Acenaphthene is a colorless solid that is primarily obtained from coal tar. The monopicrate derivative is formed by the reaction of acenaphthene with picric acid, resulting in a compound that has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of acenaphthene, monopicrate typically involves the reaction of acenaphthene with picric acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the monopicrate derivative. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is purified using industrial crystallization techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Acenaphthene, monopicrate undergoes various chemical reactions, including:
Oxidation: Acenaphthene can be oxidized to form acenaphthoquinone, which is a key intermediate in the synthesis of other compounds.
Reduction: Reduction of acenaphthene can lead to the formation of acenaphthylene.
Substitution: The aromatic nature of acenaphthene allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Acenaphthoquinone
Reduction: Acenaphthylene
Substitution: Nitroacenaphthene, halogenated acenaphthene derivatives
Applications De Recherche Scientifique
Acenaphthene, monopicrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: Acenaphthene is used in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acenaphthene, monopicrate involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including cytotoxicity and antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acenaphthylene: A related compound that is formed by the reduction of acenaphthene.
Acenaphthoquinone: An oxidation product of acenaphthene with applications in organic synthesis.
Naphthalene: A simpler PAH that serves as a structural basis for acenaphthene.
Uniqueness
Acenaphthene, monopicrate is unique due to its specific chemical structure and the presence of the picrate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
4599-99-9 |
|---|---|
Formule moléculaire |
C18H13N3O7 |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
1,2-dihydroacenaphthylene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H10.C6H3N3O7/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H,7-8H2;1-2,10H |
Clé InChI |
ISHOGBQUWROIFC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC3=C2C1=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


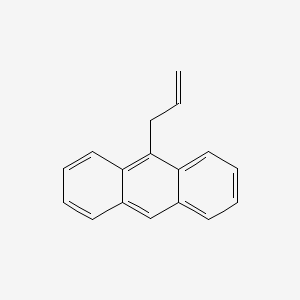
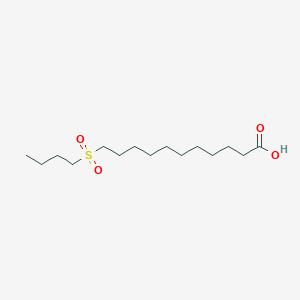
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)

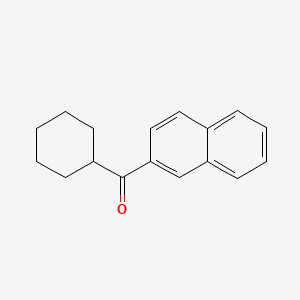
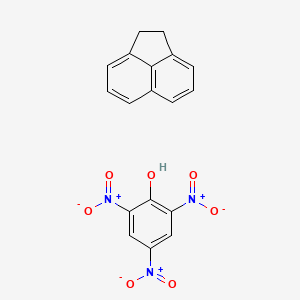
![5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14156154.png)

![3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14156159.png)
